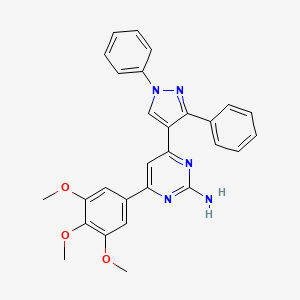
Dhfr-IN-12
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Dhfr-IN-12 is a compound that acts as an inhibitor of dihydrofolate reductase (DHFR), an enzyme that plays a crucial role in the folate pathway. This enzyme is responsible for the reduction of dihydrofolate to tetrahydrofolate, which is essential for the synthesis of purines, thymidylate, and certain amino acids. Inhibitors of DHFR, such as this compound, are valuable in the treatment of various diseases, including cancer, bacterial infections, and parasitic diseases .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Dhfr-IN-12 typically involves multiple steps, including the preparation of intermediate compounds and their subsequent reactions under specific conditions. One common method involves the use of starting materials that undergo a series of chemical reactions, such as nucleophilic substitution, reduction, and cyclization, to form the final product. The reaction conditions, such as temperature, solvent, and catalysts, are carefully controlled to ensure high yield and purity of the compound .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions and advanced equipment. The process often includes purification steps, such as crystallization or chromatography, to obtain the compound in its pure form. The use of automated systems and continuous flow reactors can enhance the efficiency and scalability of the production process .
化学反応の分析
Types of Reactions
Dhfr-IN-12 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can convert this compound into reduced forms with different chemical properties.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce new functional groups into the compound.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines). The reaction conditions, such as temperature, pH, and solvent, are optimized to achieve the desired transformations .
Major Products
The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions can produce compounds with new functional groups .
科学的研究の応用
Applications in Cancer Therapy
1. Anticancer Activity
Dhfr-IN-12 has shown promise in targeting cancer cells by inhibiting their growth. Research indicates that DHFR inhibitors can enhance the efficacy of traditional chemotherapeutic agents. For instance, studies have reported that combining this compound with methotrexate significantly increases cytotoxicity against various cancer cell lines, including breast and lung cancers .
2. Case Study: Methotrexate Synergy
A study demonstrated that this compound enhances the effects of methotrexate in resistant cancer cell lines. The combination therapy resulted in a greater reduction of cell viability compared to either drug alone, highlighting its potential as a combination agent in cancer treatment protocols .
Applications in Infectious Diseases
1. Antimicrobial Properties
This compound has been investigated for its antibacterial properties. It shows significant inhibitory effects against Gram-positive and Gram-negative bacteria by targeting bacterial DHFR, which is essential for folate synthesis .
2. Case Study: Tuberculosis Treatment
In vitro studies have demonstrated that this compound exhibits activity against Mycobacterium tuberculosis. The compound was effective in reducing bacterial load in infected macrophages, suggesting its potential as part of a combination therapy for tuberculosis .
Pharmacological Insights
1. Structure-Activity Relationship (SAR)
Research into the structure-activity relationship of this compound has revealed that modifications to its molecular structure can enhance its potency and selectivity against DHFR. For example, derivatives with piperidine structures have shown improved inhibitory activity with IC50 values ranging from 13.70 µM to 47.30 µM .
2. In Silico Studies
Molecular docking studies have provided insights into how this compound interacts with the active site of DHFR. These studies indicate that specific interactions with amino acid residues can be optimized to increase binding affinity and inhibitory potency .
Data Tables
作用機序
Dhfr-IN-12 exerts its effects by binding to the active site of DHFR, thereby inhibiting its enzymatic activity. This inhibition prevents the reduction of dihydrofolate to tetrahydrofolate, leading to a decrease in the synthesis of purines, thymidylate, and certain amino acids. The compound’s high affinity for DHFR and its ability to penetrate cells make it an effective inhibitor .
類似化合物との比較
Similar Compounds
Similar compounds to Dhfr-IN-12 include:
Methotrexate: A well-known DHFR inhibitor used in cancer therapy.
Trimethoprim: An antibacterial agent that inhibits DHFR.
Pyrimethamine: An antimalarial drug that targets DHFR.
Uniqueness
This compound is unique in its specific binding affinity and selectivity for DHFR. Compared to other DHFR inhibitors, this compound may exhibit different pharmacokinetic properties, such as improved cellular uptake and retention .
Conclusion
This compound is a valuable compound with significant applications in scientific research and medicine. Its ability to inhibit DHFR makes it a promising candidate for the development of new therapeutic agents. The compound’s unique properties and versatility in chemical reactions further enhance its potential in various fields of study.
特性
分子式 |
C28H25N5O3 |
|---|---|
分子量 |
479.5 g/mol |
IUPAC名 |
4-(1,3-diphenylpyrazol-4-yl)-6-(3,4,5-trimethoxyphenyl)pyrimidin-2-amine |
InChI |
InChI=1S/C28H25N5O3/c1-34-24-14-19(15-25(35-2)27(24)36-3)22-16-23(31-28(29)30-22)21-17-33(20-12-8-5-9-13-20)32-26(21)18-10-6-4-7-11-18/h4-17H,1-3H3,(H2,29,30,31) |
InChIキー |
MEMCKFAZJRMZAC-UHFFFAOYSA-N |
正規SMILES |
COC1=CC(=CC(=C1OC)OC)C2=CC(=NC(=N2)N)C3=CN(N=C3C4=CC=CC=C4)C5=CC=CC=C5 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















